Cas no 87-17-2 (Salicylanilide)

Salicylanilide is an organic compound with the chemical formula C₁₃H₁₁NO₂, recognized for its antimicrobial and antifungal properties. It functions as a potent bacteriostatic and fungistatic agent, particularly effective against dermatophytes and other microorganisms. The compound’s mechanism involves disrupting microbial cell membranes, inhibiting growth without significant toxicity to mammalian cells. Salicylanilide is sparingly soluble in water but exhibits good solubility in organic solvents, enhancing its formulation versatility. Its stability under moderate conditions and broad-spectrum activity make it valuable in pharmaceutical and agricultural applications, such as antiseptic formulations and preservatives. The compound’s efficacy, coupled with its relatively low environmental persistence, underscores its utility in controlled antimicrobial use.
Salicylanilide structure
Salicylanilide structure
商品名:Salicylanilide
CAS番号:87-17-2
MF:C13H11NO2
メガワット:213.231943368912
MDL:MFCD00002212
CID:34408
PubChem ID:6872

Salicylanilide 化学的及び物理的性質

名前と識別子

    • 2-Hydroxy-N-phenylbenzamide
    • Salicylanilide
    • 2-Hydroxybenzanilide
    • 2-hydroxy-N-phenyl-benzamide
    • 2-Phenylaminocarbonylphenol
    • Ansadol
    • Aseptolan
    • Hyanilid
    • N-Phenylsalicylamide
    • salicylamide
    • Salicylanilid
    • salicylic acid anilide
    • Salifebrin
    • Salinide
    • Salinidol
    • Shirlan extra
    • Salnide
    • Benzamide, 2-hydroxy-N-phenyl-
    • Shirlan
    • o-Hydroxybenzanilide
    • Sherstat SLN
    • Shirlan AG
    • 2-N-Phenylcarboxamidophenol
    • Shirlan (VAN)
    • Caswell No. 730
    • Anilid kyseliny salicylove
    • WR 10019
    • Anilid kyseliny salicylove [Czech]
    • EPA Pe
    • 2-Hydroxy-N-phenylbenzamide (ACI)
    • Salicylanilide (8CI)
    • 2-(N-Phenylcarboxamido)phenol
    • 2-(Phenylaminocarbonyl)phenol
    • N-Phenyl-2-hydroxybenzamide
    • NSC 14881
    • SA 88
    • SA 88 (biocide)
    • MDL: MFCD00002212
    • インチ: 1S/C13H11NO2/c15-12-9-5-4-8-11(12)13(16)14-10-6-2-1-3-7-10/h1-9,15H,(H,14,16)
    • InChIKey: WKEDVNSFRWHDNR-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C(O)=CC=CC=1)NC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 213.07900
  • どういたいしつりょう: 213.078979
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 236
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 7
  • トポロジー分子極性表面積: 49.3
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 色と性状: 白色葉面結晶。無臭。
  • 密度みつど: 1.1544 (rough estimate)
  • ゆうかいてん: 135.0 to 139.0 deg-C
  • ふってん: 353.22°C (rough estimate)
  • フラッシュポイント: 294.3 °C at 760 mmHg
  • 屈折率: 1.5700 (estimate)
  • PH値: 7-7.5 (50g/l, H2O, 25℃)
  • ようかいど: H2O: slightly soluble
  • すいようせい: びようようせい
  • PSA: 49.33000
  • LogP: 2.71750
  • マーカー: 8330
  • ようかいせい: 水に微溶解し、アルコール、エーテル、ベンゼン、クロロホルムに溶けやすい

Salicylanilide セキュリティ情報

  • 記号: GHS07 GHS09
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335,H400
  • 警告文: P261,P273,P305+P351+P338
  • 危険物輸送番号:UN 3077 9 / PGIII
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S37/39
  • RTECS番号:VN7850000
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • TSCA:Yes
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Salicylanilide 税関データ

  • 税関コード:29242995
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

Salicylanilide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R021701-100g
Salicylanilide
87-17-2 98%
100g
¥1035 2024-05-21
Ambeed
A360596-1g
2-Hydroxy-N-phenylbenzamide
87-17-2 95%
1g
$6.0 2023-09-02
Ambeed
A360596-100g
2-Hydroxy-N-phenylbenzamide
87-17-2 95%
100g
$138.0 2025-02-19
Enamine
EN300-18540-1.0g
2-hydroxy-N-phenylbenzamide
87-17-2 97%
1g
$19.0 2023-06-01
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0753-25mg
Salicylanilide
87-17-2 99.68%
25mg
¥ 217 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0753-1 mL * 10 mM (in DMSO)
Salicylanilide
87-17-2 99.68%
1 mL * 10 mM (in DMSO)
¥385.00 2022-04-26
OTAVAchemicals
1016285-250MG
2-hydroxy-N-phenylbenzamide
87-17-2 95%
250MG
$115 2023-06-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S26500-5g
Salicylanilide
87-17-2
5g
¥56.0 2021-09-07
TRC
S088095-1g
Salicylanilide
87-17-2
1g
$ 753.00 2023-09-06
SHANG HAI YUAN YE Biotechnology Co., Ltd.
S30074-100g
Salicylanilide
87-17-2 98%
100g
¥260.00 2021-09-02

Salicylanilide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: (T-4)-[N-[2,6-Bis(1-methylethyl)phenyl]-1-[[[2,6-bis(1-methylethyl)phenyl]amino-… Solvents: Toluene ;  2 h, rt
1.2 Reagents: Water ;  rt
リファレンス
Cyclopentadienyl-Free Rare-Earth Metal Amides [{(CH2SiMe2){(2,6-iPr2C6H3)N}2}Ln{N(SiMe3)2}(THF)] as Highly Efficient Versatile Catalysts for C-C and C-N Bond Formation
Wu, Yunjun; et al, European Journal of Organic Chemistry, 2010, (2), 326-332

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Ethyl acetate ;  6 h, rt
1.2 Reagents: Acetic acid
リファレンス
Synthesis of a tripod-type ligand and fluorescence properties of its rare earth complexes
Wu, Gen-liang; et al, Ningxia Gongcheng Jishu, 2007, 6(1), 34-35

ごうせいかいろ 3

はんのうじょうけん
リファレンス
Synthesis of some substituted salicylanilides of expected biological activity
Islam, A. M.; et al, Journal fuer Praktische Chemie (Leipzig), 1972, 314(5-6), 727-34

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  2 min, rt; 1 h, 80 °C; cooled
1.2 Reagents: Sodium bicarbonate Solvents: Ethyl acetate ,  Water ;  pH 7
リファレンス
Trifluoroacetic Acid-Mediated Denitrogenative ortho-Hydroxylation of 1,2,3-Benzotriazin-4(3H)-ones: A Metal-Free Approach
Madasamy, Kanagaraj; et al, Journal of Organic Chemistry, 2022, 87(13), 8752-8756

ごうせいかいろ 5

はんのうじょうけん
1.1 4 min, rt → 171 °C
リファレンス
Synthesis of substituted salicylanilides under microwave irradiation
Veverkova, Eva; et al, Monatshefte fuer Chemie, 2003, 134(9), 1215-1219

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene ;  140 °C
リファレンス
An Unprecedented Synthesis of N-Phenyl Amides via Cleavage of Benzotriazole Ring under Free Radical Condition
Singh, Anoop S.; et al, ChemistrySelect, 2017, 2(1), 224-229

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Piperazine Solvents: Dimethylacetamide
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Regioselective dealkylation of 2-alkoxybenzoic acid and its amide derivatives with aliphatic amines
Nishioka, Hiroyasu; et al, Synthesis, 2000, (2), 243-246

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7, 0 °C
リファレンス
An unusual N-Boc deprotection of benzamides under basic conditions
Yin, Biaolin; et al, Chinese Journal of Chemistry, 2009, 27(9), 1645-1648

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  3 h, rt
リファレンス
Convenient Synthesis of Salicylanilide Sulfonates from 1,2,3-Benzotriazin-4(3H)-ones and Organosulfonic Acids via Denitrogenative Cross-Coupling
Korivi, Ramaraju ; et al, ACS Omega, 2023, 8(20), 18306-18311

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Magnesium oxide ;  15 min, 70 °C
リファレンス
Recyclable, highly efficient and low cost nano-MgO for amide synthesis under SFRC: A convenient and greener NOSE' approach
Das, Vijay Kumar; et al, Applied Catalysis, 2013, 456, 118-125

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Bis(dibenzylideneacetone)palladium ,  Bis(1,1-dimethylethyl)[2′-(1-methylethoxy)[1,1′-binaphthalen]-2-yl]phosphine Solvents: tert-Butanol ;  20 h, 100 °C; 100 °C → rt
リファレンス
Palladium-catalyzed amidation of aryl halides using 2-dialkylphosphino-2'-alkoxyl-1,1'-binaphthyl as ligands
Ma, Fangfang; et al, Journal of Organic Chemistry, 2012, 77(12), 5279-5285

ごうせいかいろ 12

はんのうじょうけん
リファレンス
Arylamines
Scholz, U.; et al, Science of Synthesis, 2007, 31, 1565-1678

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  0 °C; 3 - 6 h, 0 °C → rt
1.2 Catalysts: 1,10-Phenanthroline ,  Cuprous iodide Solvents: Water ;  10 min, rt
1.3 Reagents: Potassium hydroxide ;  10 h, 100 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  acidified
リファレンス
A highly efficient copper-catalyzed method for the synthesis of 2-hydroxybenzamides in water
Balkrishna, Shah Jaimin; et al, Synthesis, 2012, 44(9), 1417-1426

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  overnight, rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  pH 7, 0 °C
リファレンス
An unusual N-Boc deprotection of benzamides under basic conditions
Yin, Biaolin; et al, Chinese Journal of Chemistry, 2009, 27(9), 1645-1648

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
1.2 Solvents: Ethyl acetate
リファレンス
Ligand-free Ullmann-type C-heteroatom couplings under practical conditions
Gueell, Imma; et al, European Journal of Organic Chemistry, 2014, 2014(15), 3188-3195

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Toluene ;  120 - 125 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2, 120 - 125 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  pH 8 - 9
リファレンス
Synthesis and antibacterial activity of some 1,3-benzoxazin-2,4-dione derivatives
Truong, Phuong; et al, Tap Chi Duoc Hoc, 2006, 46(1), 14-17

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Chlorobenzene
リファレンス
Synthesis and antimycobacterial activity of salicylanilides substituted in position 5
Waisser, K.; et al, Chemical Papers, 2001, 55(2), 121-129

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Pyrolysis of O-allyl salicylic amides and esters, and related compounds: formation of isoindolones and phthalides
Black, Michael; et al, Journal of the Chemical Society, 1994, (2), 155-9

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C; 1 h, 0 °C
1.2 Reagents: Methanol ,  Water ;  20 min, 0 °C
リファレンス
CO and O2 binding studies of new model complexes for CcO
Ladomenou, Kalliopi; et al, Polyhedron, 2013, 54, 47-53

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Butyronitrile ;  14 h, 120 °C
リファレンス
Activated charcoal supported copper nanoparticles: A readily available and inexpensive heterogeneous catalyst for the N-arylation of primary amides and lactams with aryl iodides
Zhao, Rong; et al, Tetrahedron, 2021, 79,

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Phosphorus trichloride Solvents: Xylene ;  150 °C; 33 min, 150 °C
リファレンス
One-pot synthesis of salicylanilides by direct amide bond formation from salicylic acid under microwave irradiation
Lu, Cheng-Rong; et al, Synthetic Communications, 2011, 41(9), 1257-1266

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: Diethylenetriamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  24 h, 50 °C
1.2 Reagents: Ethyl acetate
リファレンス
Orthogonal Discrimination among Functional Groups in Ullmann-Type C-O and C-N Couplings
Rovira, Mireia; et al, Journal of Organic Chemistry, 2016, 81(17), 7315-7325

Salicylanilide Raw materials

Salicylanilide Preparation Products

Salicylanilide 関連文献

Salicylanilideに関する追加情報

Salicylanilide: A Comprehensive Overview

Salicylanilide (CAS No. 87-17-2) is a chemical compound that has garnered significant attention in various fields due to its versatile properties and applications. This compound, also known as o-aminobenzoic acid anilide, is a derivative of salicylic acid and aniline, making it a valuable intermediate in organic synthesis. Recent studies have highlighted its potential in pharmaceuticals, agrochemicals, and advanced materials, underscoring its importance in modern chemistry.

The synthesis of Salicylanilide involves the reaction of salicylic acid with aniline under specific conditions, often catalyzed by acids or bases to facilitate the formation of the amide bond. This reaction is not only a classic example of nucleophilic acyl substitution but also demonstrates the versatility of salicylic acid derivatives in forming functional groups with diverse applications. Researchers have explored various synthetic pathways to optimize the yield and purity of Salicylanilide, ensuring its suitability for high-performance applications.

One of the most promising areas for Salicylanilide is its application in pharmaceuticals. Recent studies have shown that this compound can serve as a building block for designing bioactive molecules with potential therapeutic effects. For instance, derivatives of Salicylanilide have been investigated for their anti-inflammatory and antioxidant properties, which could lead to novel drug candidates for treating chronic diseases such as arthritis and neurodegenerative disorders.

In the field of agrochemicals, Salicylanilide has been explored as a component in herbicides and fungicides due to its ability to inhibit key enzymes involved in plant growth and pathogenic activity. Advanced research has focused on modifying the structure of Salicylanilide to enhance its bioavailability and reduce environmental impact, making it a sustainable option for crop protection.

Another emerging application of Salicylanilide is in the development of advanced materials, particularly in the realm of organic electronics. Its unique electronic properties make it a candidate for use in semiconductors, light-emitting diodes (LEDs), and photovoltaic devices. Recent breakthroughs have demonstrated that incorporating Salicylanilide into polymer blends can significantly improve their electrical conductivity and mechanical stability, paving the way for innovative material solutions.

The environmental impact of Salicylanilide has also been a focal point of recent research. Scientists are investigating methods to minimize waste generation during its synthesis and maximize its recyclability. These efforts align with global sustainability goals and highlight the importance of responsible chemical manufacturing practices.

In conclusion, Salicylanilide (CAS No. 87-17-2) stands as a testament to the ingenuity of modern chemistry, offering a wide range of applications across multiple industries. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing scientific and technological frontiers.

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